molecular formula C25H30N4O2 B11340555 N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-benzimidazol-1-yl]-N-(propan-2-yl)acetamide

N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-benzimidazol-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11340555
M. Wt: 418.5 g/mol
InChI Key: AZAJMAQIPAGVMW-UHFFFAOYSA-N
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Description

“N-PHENYL-N-(PROPAN-2-YL)-2-[2-(1-PROPANOYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE” is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-PHENYL-N-(PROPAN-2-YL)-2-[2-(1-PROPANOYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE” typically involves multi-step organic reactions. The starting materials might include phenylamine, propan-2-ylamine, and benzodiazole derivatives. Common synthetic routes could involve:

    Amidation Reactions: Combining amines with acyl chlorides or anhydrides.

    Cyclization Reactions: Forming the benzodiazole ring structure.

    Substitution Reactions: Introducing various functional groups into the molecule.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Temperature and Pressure Control: Maintaining optimal conditions to maximize yield.

    Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-PHENYL-N-(PROPAN-2-YL)-2-[2-(1-PROPANOYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its properties in material science or as a catalyst.

Mechanism of Action

The mechanism of action for “N-PHENYL-N-(PROPAN-2-YL)-2-[2-(1-PROPANOYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodiazole derivatives or amide-containing molecules. Examples could be:

    Benzodiazepines: Known for their sedative and anxiolytic properties.

    Other Amides: Compounds with similar structural features.

Uniqueness

The uniqueness of “N-PHENYL-N-(PROPAN-2-YL)-2-[2-(1-PROPANOYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE” would lie in its specific combination of functional groups and its potential biological activity, which might differ from other similar compounds.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazol-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C25H30N4O2/c1-4-23(30)27-16-10-15-22(27)25-26-20-13-8-9-14-21(20)28(25)17-24(31)29(18(2)3)19-11-6-5-7-12-19/h5-9,11-14,18,22H,4,10,15-17H2,1-3H3

InChI Key

AZAJMAQIPAGVMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC(=O)N(C4=CC=CC=C4)C(C)C

Origin of Product

United States

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